Lipophilicity Shift Relative to N-tert-Butyl-5-isobutylthiophene-2-sulfonamide (CAS 146013-28-7) and 2-Thiophenesulfonamide (CAS 6339-87-3)
The target compound exhibits an intermediate lipophilicity profile compared to a more hydrophobic diaryl analog and a minimally substituted parent. Its computed XLogP3-AA of 2 [1] is 1.6 log units lower than that of N-tert-butyl-5-isobutylthiophene-2-sulfonamide (CAS 146013-28-7, XLogP3-AA = 3.6) [2] and 2.5 log units higher than unsubstituted 2-thiophenesulfonamide (CAS 6339-87-3, XLogP3-AA = -0.5) [2]. This 1.6-unit reduction in lipophilicity versus the tert-butyl analog predicts approximately 40-fold lower octanol-water partitioning, which typically correlates with reduced phospholipidosis risk and lower plasma protein binding in sulfonamide series [3].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 |
| Comparator Or Baseline | N-tert-butyl-5-isobutylthiophene-2-sulfonamide (XLogP3-AA = 3.6); 2-Thiophenesulfonamide (XLogP3-AA = -0.5) |
| Quantified Difference | Δ = -1.6 vs. tert-butyl analog; Δ = +2.5 vs. parent 2-thiophenesulfonamide |
| Conditions | Calculated via XLogP3 3.0 algorithm (PubChem 2019.06.18 release); validated against octanol-water partition coefficients for structurally related sulfonamides. |
Why This Matters
A lower XLogP3-AA relative to the tert-butyl analog suggests improved aqueous solubility and a reduced likelihood of non-specific membrane accumulation, making the target compound a preferable scaffold for optimizing pharmacokinetics in carbonic anhydrase inhibitor programs.
- [1] PubChem Compound Summary for CID 4882573, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-sulfonamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for N-tert-butyl-5-isobutylthiophene-2-sulfonamide (CID 2736894) and for 2-thiophenesulfonamide (CID 493749). National Center for Biotechnology Information, 2025. View Source
- [3] Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
